3,6-Dihydroxyphthalic acid

Description

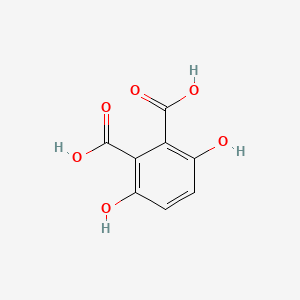

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKMUSGWGWZJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321816 | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-46-7 | |

| Record name | 3786-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIHYDROXYPHTHALIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dihydroxyphthalic acid chemical formula and structure

An In-Depth Technical Guide to 3,6-Dihydroxyphthalic Acid: Synthesis, Properties, and Scientific Context

Core Chemical Identity of this compound

This compound is a benzenepolycarboxylic acid, a class of organic compounds characterized by a benzene ring substituted with multiple carboxyl groups and, in this case, hydroxyl groups. Its specific structure, with two carboxylic acid groups and two hydroxyl groups, makes it a molecule of interest for applications in coordination chemistry, polymer science, and as an intermediate in the synthesis of complex organic molecules. Its formal identification is crucial for researchers in chemical synthesis and materials science.

Chemical Structure

The molecular structure consists of a benzene ring with two carboxylic acid groups in the 1 and 2 positions, and two hydroxyl groups in the 3 and 6 positions. This arrangement dictates its chemical reactivity, solubility, and potential for intermolecular interactions such as hydrogen bonding.

Caption: Chemical structure of this compound.

Nomenclature and Key Identifiers

For accurate documentation and procurement, a compound is defined by its various identifiers. This compound is cataloged under several standard chemical information systems.

| Identifier | Value | Source |

| IUPAC Name | 3,6-dihydroxybenzene-1,2-dicarboxylic acid | N/A |

| CAS Number | 3786-46-7 | [1][2] |

| Molecular Formula | C₈H₆O₆ | [2] |

| Molecular Weight | 198.133 g/mol | [2] |

| MDL Number | MFCD00096284 | [2] |

It is important to note that this compound is considered a rare or unique chemical, and comprehensive analytical data is not always collected by suppliers.[2] Researchers should assume the responsibility of confirming the product's identity and purity upon acquisition.[2]

Synthesis Methodologies

The synthesis of this compound is non-trivial due to the challenge of achieving the specific 1,2-dicarboxy-3,6-dihydroxy substitution pattern on the benzene ring. Standard electrophilic aromatic substitution reactions can be difficult to control regioselectively. The following protocols outline viable, albeit distinct, approaches to its synthesis, reflecting different strategic considerations in organic chemistry.

Synthesis via Hydrolysis of 3,6-Dihydroxyphthalonitrile

This method represents a robust, two-stage approach that first constructs a precursor molecule, 3,6-dihydroxyphthalonitrile, from a readily available starting material, p-benzoquinone. The nitrile groups are then hydrolyzed to the desired carboxylic acids. This strategy is effective because the initial reaction with cyanide establishes the correct positions for the eventual carboxyl groups.

Caption: Workflow for synthesis from p-benzoquinone.

Experimental Protocol:

-

Part A: Preparation of 3,6-Dihydroxyphthalonitrile [3]

-

Reaction Setup: Dissolve 20 g of p-benzoquinone in 60 ml of alcohol. Separately, prepare a cold mixture of 25 ml of concentrated sulfuric acid and 50 ml of alcohol. Add this acidic alcohol mixture to the p-benzoquinone solution.

-

Scientific Rationale: The use of a cold, acidic medium is crucial for controlling the reactivity of the subsequent addition of cyanide and preventing polymerization or undesired side reactions of the benzoquinone.

-

-

Cyanation: Cool the reaction mixture thoroughly in a freezing bath (e.g., ice-salt). Slowly add a 50% aqueous solution of potassium cyanide (KCN) until a green fluorescence is observed and the solution becomes alkaline. Approximately 110 g of the KCN solution will be required.

-

Causality: The cyanide ion acts as a nucleophile, adding to the quinone system. The reaction proceeds until the aromatic dinitrile is formed. The fluorescence change is a key visual indicator of reaction progress. Extreme caution is required when handling potassium cyanide and when acidifying the solution, as this can release toxic hydrogen cyanide gas.

-

-

Workup: Acidify the mixture with sulfuric acid. Remove the alcohol by distillation under reduced pressure. The remaining residue is the crude 3,6-dihydroxyphthalonitrile.

-

Purification: Wash the residue with water and recrystallize from hot water, using activated charcoal to remove colored impurities. The product crystallizes as pale yellow leaflets.

-

-

Part B: Hydrolysis to this compound

-

Hydrolysis Reaction: Suspend the purified 3,6-dihydroxyphthalonitrile in a solution of concentrated hydrochloric acid or a strong base like 40% aqueous sodium hydroxide.

-

Heating: Heat the mixture under reflux for several hours. The progress of the hydrolysis of both nitrile groups to carboxylic acids can be monitored by thin-layer chromatography (TLC).

-

Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide on the nitrile carbon. Both pathways ultimately yield the carboxylic acid and ammonia (or ammonium salt).

-

-

Isolation: After cooling, if using acid hydrolysis, the product may precipitate directly and can be collected by filtration. If using base hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

-

Final Purification: The crude acid can be further purified by recrystallization from a suitable solvent like water or an aqueous alcohol mixture.

-

Synthesis via Aromatization of a Cyclohexanedione Precursor

An alternative strategy, outlined in patent literature, involves the construction of a substituted cyclohexanedione dicarboxylic acid diester, followed by an oxidation/aromatization step to form the dihydroxyphthalic acid derivative.[4]

Experimental Protocol (Conceptual Steps):

-

Precursor Formation: A mixed solution of a cyclohexanedione dicarboxylic acid diester and a polar solvent is prepared.[4]

-

Oxidative Aromatization: An oxidant is added to the solution at an elevated temperature (e.g., 80-100 °C) in the presence of iodine and an iodine salt, which act as catalysts. The reaction proceeds for 3-6 hours.[4]

-

Expertise: This step is the core of the synthesis, converting the alicyclic ring into a stable aromatic system. The choice of oxidant and reaction conditions is critical to achieving high yield without degrading the product.

-

-

Ester Hydrolysis: The resulting dihydroxyphthalic acid diester is then hydrolyzed to the final diacid using a strong base (e.g., NaOH) under an inert atmosphere (N₂), followed by acidification.[4]

-

Purification: The final product is isolated via filtration, washing, and recrystallization from a mixed solvent system.[4]

Applications and Research Context

While the broader class of dihydroxy- and hydroxybenzoic acids has found applications in various fields, specific, well-documented uses for this compound are not prevalent in the scientific literature. Its utility is primarily inferred from the functions of its isomers and related compounds.

-

As a Monomer: Isomers like 3,4-dihydroxyphthalic acid are considered useful monomers for creating functional polymer materials.[5] The structure of this compound, with its four functional groups, similarly suggests potential as a building block for polyesters, polyamides, or metal-organic frameworks (MOFs) where its specific geometry could lead to novel material properties.

-

As a Chemical Intermediate: More commonly, molecules with this level of functionality serve as intermediates in multi-step organic synthesis. For instance, 2,5-dihydroxyterephthalic acid is an important intermediate for agrochemicals, pharmaceuticals, and dyestuffs.[6][7] The hydroxyl and carboxyl groups of the 3,6-isomer can be selectively modified or used as directing groups for further substitutions on the aromatic ring, enabling the synthesis of more complex target molecules.

For drug development professionals, while this compound itself may not be a primary active pharmaceutical ingredient (API), its structural motif could be incorporated into larger molecules as a chelating agent for metal ions or as a rigid scaffold to orient other pharmacologically active groups.

Conclusion

This compound is a specialized chemical defined by the formula C₈H₆O₆ and CAS number 3786-46-7.[1][2] Its synthesis requires regioselective control, achievable through multi-step pathways starting from common precursors like p-benzoquinone or via the aromatization of specifically designed alicyclic systems.[3][4] While direct applications are not extensively reported, its structure provides significant potential as a monomer for advanced materials and as a versatile intermediate for organic synthesis in the pharmaceutical and chemical industries. Researchers working with this compound should be prepared to perform thorough characterization due to its status as a rare chemical.

References

- 1. This compound [jknbiochem.net]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 5. US5523220A - Method for producing 3,4-dihydroxyphthalic acid - Google Patents [patents.google.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

Physico-chemical properties of 3,6-Dihydroxyphthalic acid

An In-Depth Technical Guide to the Physico-chemical Properties of 3,6-Dihydroxyphthalic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physico-chemical properties of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical implications of these properties.

Introduction: Unveiling this compound

This compound (DHPA) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl groups at positions 3 and 6. This specific arrangement of functional groups imparts a unique combination of acidic, hydrophilic, and chelating properties, making it a versatile building block in various scientific domains. Its ability to engage in hydrogen bonding, chelate metal ions, and undergo various chemical transformations underpins its utility. A thorough understanding of its fundamental physico-chemical characteristics is paramount for its effective application.

Core Physico-chemical Properties

The utility of this compound in any application is fundamentally governed by its physical and chemical properties. These parameters dictate its behavior in different solvents, its reactivity, and its suitability for specific experimental conditions.

Structural and Molecular Data

A foundational understanding begins with the molecule's basic structural and identifying information.

| Property | Value | Source |

| IUPAC Name | 3,6-dihydroxybenzene-1,2-dicarboxylic acid | N/A |

| Synonyms | This compound | N/A |

| Molecular Formula | C₈H₆O₆ | |

| Molecular Weight | 198.13 g/mol | |

| CAS Number | 16534-85-7 | |

| Canonical SMILES | C1=C(C(=C(C=C1O)O)C(=O)O)C(=O)O | N/A |

| InChI Key | FDOORASQBCJBBQ-UHFFFAOYSA-N | N/A |

Acidity and pKa

The two carboxylic acid groups and two phenolic hydroxyl groups make this compound a polyprotic acid. The dissociation constants (pKa values) are critical for predicting its charge state at a given pH, which in turn influences its solubility, binding interactions, and biological activity.

-

First Carboxylic Acid (pKa₁): The proximity of the two carboxylic acid groups results in a lower pKa for the first proton dissociation compared to benzoic acid, due to intramolecular hydrogen bonding and electronic effects.

-

Second Carboxylic Acid (pKa₂): The dissociation of the second carboxylic acid proton is less favorable due to the electrostatic repulsion from the newly formed carboxylate anion.

-

Hydroxyl Groups (pKa₃, pKa₄): The phenolic protons are significantly less acidic than the carboxylic acid protons.

Solubility Profile

The solubility of this compound is a key consideration for its practical handling and application, particularly in drug development and solution-phase reactions.

| Solvent | Solubility | Rationale |

| Water | Moderately soluble | The presence of four polar functional groups (two carboxylic acids, two hydroxyls) allows for extensive hydrogen bonding with water. Solubility is pH-dependent and increases significantly at pH values above the pKa of the carboxylic acid groups due to the formation of the more soluble carboxylate salts. |

| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Acetone, Ethyl Acetate | Sparingly soluble | These polar aprotic solvents can accept hydrogen bonds but cannot donate them as effectively, leading to lower solubility compared to alcohols. |

| Hexane, Toluene | Insoluble | The high polarity of this compound makes it immiscible with nonpolar solvents. |

Experimental Insight: When preparing aqueous solutions, it is often advantageous to start with a basic solution (e.g., using NaOH or NaHCO₃) to deprotonate the carboxylic acids and enhance solubility, followed by pH adjustment as needed for the specific application.

Thermal Properties

The thermal stability of a compound is a critical parameter for its storage, handling, and use in reactions conducted at elevated temperatures.

-

Melting Point: this compound has a reported melting point of 215 °C (with decomposition) . The decomposition upon melting is a common characteristic of poly-functionalized aromatic acids, often involving decarboxylation.

-

Boiling Point: Due to its high molecular weight, strong intermolecular hydrogen bonding, and decomposition at its melting point, a boiling point is not typically reported.

The decomposition at a relatively high temperature suggests good thermal stability for most solution-phase applications conducted below this temperature.

Synthesis and Reactivity

A common synthetic route to this compound involves the oxidation of a suitable precursor. The following is a representative protocol.

Representative Synthetic Protocol: Oxidation of 2,5-Dihydroxy-p-xylene

This method provides a conceptual framework. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

Step 1: Oxidation

-

Dissolve 2,5-dihydroxy-p-xylene in an appropriate solvent, such as aqueous potassium hydroxide.

-

Slowly add a strong oxidizing agent, like potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature below a specified limit (e.g., 40 °C) with an ice bath. The reaction is highly exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess permanganate.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate groups, causing the this compound to precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water to remove any remaining inorganic salts, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Key Reactivity

-

Esterification: The carboxylic acid groups can be readily esterified under standard conditions (e.g., Fischer esterification) to produce the corresponding diesters.

-

Chelation: The ortho-positioning of a hydroxyl and a carboxylic acid group creates an effective bidentate chelation site for various metal ions. This property is of interest in the design of metal-binding agents.

-

Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, although the carboxylic acid groups are deactivating.

Applications in Research and Drug Development

The unique physico-chemical properties of this compound make it a valuable molecule in several areas:

-

Precursor for Pharmaceuticals: It can serve as a starting material or intermediate in the synthesis of more complex drug molecules. Its rigid structure and defined positioning of functional groups provide a scaffold for building pharmacophores.

-

Metal Chelators: In drug development, chelating agents can be used to manage metal overload or as components of diagnostic agents. The chelation properties of DHPA are a key area of investigation.

-

Polymer and Materials Science: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers with specific properties, such as enhanced thermal stability or metal-binding capabilities.

Caption: Key application areas for this compound.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

-

General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Detailed toxicological data for this compound is not extensively published. It should be handled with the care afforded to all novel research chemicals. Assume it may be an irritant to the eyes, skin, and respiratory system.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This compound is a multi-functional aromatic compound with a compelling set of physico-chemical properties. Its acidity, solubility profile, thermal stability, and reactivity make it a versatile tool for researchers in drug discovery and materials science. A thorough understanding of these core characteristics, as outlined in this guide, is the foundation for innovative and successful applications.

A Technical Chronicle of Dihydroxybenzoic Acids: From Natural Discovery to Foundational Syntheses

Introduction: The Emergence of a Versatile Class of Phenolic Acids

The dihydroxybenzoic acids (DHBAs), a class of phenolic acids characterized by a benzene ring substituted with two hydroxyl groups and one carboxyl group, represent a fascinating chapter in the history of organic chemistry. Their journey from discovery in natural sources to their foundational chemical syntheses laid the groundwork for significant advancements in pharmaceuticals, materials science, and chemical manufacturing. These seemingly simple molecules, with their six constitutional isomers, have played diverse roles, from being key metabolites of common drugs to serving as crucial building blocks in the synthesis of more complex compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of the six DHBA isomers, offering insights into the experimental choices and methodologies that defined their early scientific narrative.

The Six Isomers of Dihydroxybenzoic Acid

The positioning of the three functional groups on the benzene ring gives rise to six distinct isomers, each with its unique properties and historical trajectory.

| Isomer | Common Name | IUPAC Name |

| 2,3-DHBA | Pyrocatechuic acid | 2,3-Dihydroxybenzoic acid |

| 2,4-DHBA | β-Resorcylic acid | 2,4-Dihydroxybenzoic acid |

| 2,5-DHBA | Gentisic acid | 2,5-Dihydroxybenzoic acid |

| 2,6-DHBA | γ-Resorcylic acid | 2,6-Dihydroxybenzoic acid |

| 3,4-DHBA | Protocatechuic acid | 3,4-Dihydroxybenzoic acid |

| 3,5-DHBA | α-Resorcylic acid | 3,5-Dihydroxybenzoic acid |

A Chronological Journey of Discovery and Synthesis

The history of dihydroxybenzoic acids is intertwined with the development of organic chemistry in the 19th century, a period marked by the isolation of natural products and the pioneering of new synthetic reactions.

Figure 1: A simplified timeline highlighting key milestones in the discovery of dihydroxybenzoic acids.

In-Depth Isomer Profiles: Discovery and Foundational Synthesis

3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)

Discovery and First Synthesis (1871): The history of 3,5-dihydroxybenzoic acid is clearly documented with its first synthesis by Barth and Senhofer in 1871 . Their approach was a testament to the burgeoning field of synthetic organic chemistry.

Historical Synthesis Protocol: Sulfonation of Benzoic Acid followed by Alkaline Fusion

This method, while arduous by modern standards, was a significant achievement for its time.

-

Step 1: Disulfonation of Benzoic Acid: Benzoic acid was heated with fuming sulfuric acid. The harsh conditions were necessary to introduce two sulfonic acid groups onto the benzene ring, directing them to the meta positions relative to the carboxyl group.

-

Step 2: Alkaline Fusion: The resulting benzenedisulfonic acid was then fused with a molten alkali, typically a mixture of sodium and potassium hydroxides, at high temperatures. This crucial step replaced the sulfonic acid groups with hydroxyl groups.

-

Step 3: Acidification and Isolation: The reaction mixture was dissolved in water and acidified, leading to the precipitation of 3,5-dihydroxybenzoic acid.

Causality Behind Experimental Choices: The choice of fuming sulfuric acid was critical to achieve disulfonation, as concentrated sulfuric acid would primarily yield the monosulfonated product. The high temperatures of the alkaline fusion were necessary to overcome the activation energy required for the nucleophilic aromatic substitution of the sulfonate groups.

2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

Early Synthesis via the Reimer-Tiemann Reaction (1876): While the exact first synthesis of 2,4-dihydroxybenzoic acid is less definitively documented, a closely related and historically significant synthesis of its corresponding aldehyde, 2,4-dihydroxybenzaldehyde, was achieved by Karl Reimer and Ferdinand Tiemann in 1876 [1][2][3]. Their famed Reimer-Tiemann reaction provided a novel method for the ortho-formylation of phenols. When applied to resorcinol (1,3-dihydroxybenzene), this reaction yields 2,4-dihydroxybenzaldehyde, which can then be oxidized to 2,4-dihydroxybenzoic acid.

Historical Synthesis Protocol: The Reimer-Tiemann Reaction

-

Step 1: Formation of Dichlorocarbene: Chloroform was treated with a strong base, such as sodium hydroxide, to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).

-

Step 2: Electrophilic Aromatic Substitution: The resorcinol, in its phenoxide form under the basic conditions, would then attack the dichlorocarbene. The electron-rich nature of the resorcinol ring facilitated this electrophilic substitution, primarily at the ortho and para positions to the hydroxyl groups.

-

Step 3: Hydrolysis: The resulting dichloromethyl-substituted intermediate was then hydrolyzed by the aqueous base to form the aldehyde group.

-

Step 4: Oxidation (Conceptual): Subsequent oxidation of the 2,4-dihydroxybenzaldehyde would yield 2,4-dihydroxybenzoic acid.

Figure 2: A simplified workflow of the Reimer-Tiemann reaction for the synthesis of 2,4-dihydroxybenzaldehyde and its subsequent oxidation.

2,5-Dihydroxybenzoic Acid (Gentisic Acid)

Natural Occurrence and Early Synthesis (1881): Gentisic acid is found in various plants, including those of the Gentiana genus, from which it derives its common name[4][5]. While its presence in nature was known, a key early synthesis was reported by Senhofer and Sarlay in 1881 [4]. They prepared gentisic acid from hydroquinone.

Historical Synthesis Protocol: Carboxylation of Hydroquinone (Kolbe-Schmitt Reaction)

This method is a classic example of the Kolbe-Schmitt reaction, a powerful tool for the synthesis of phenolic acids.

-

Step 1: Formation of the Phenoxide: Hydroquinone was treated with a strong base, such as sodium hydroxide, to form the disodium phenoxide.

-

Step 2: Carboxylation: The phenoxide was then heated under pressure with carbon dioxide. The electron-rich phenoxide acts as a nucleophile, attacking the carbon of the CO₂ molecule.

-

Step 3: Acidification and Isolation: The resulting sodium salt of gentisic acid was then acidified to precipitate the free acid.

Causality Behind Experimental Choices: The use of pressure in the Kolbe-Schmitt reaction is crucial to increase the concentration of CO₂ in the reaction mixture, thereby driving the equilibrium towards carboxylation. The formation of the phenoxide is essential as the neutral phenol is not sufficiently nucleophilic to react with carbon dioxide.

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

Widespread Natural Occurrence and Early Isolation: Protocatechuic acid is one of the most abundant DHBAs in the plant kingdom, found in a vast array of fruits, vegetables, and herbs[6][7][8]. Its name is derived from catechol, to which it can be related by the addition of a carboxyl group. While it was likely isolated from natural sources on numerous occasions in the 19th century, a notable early report of its isolation from pigmented onion scales was made by Walker in the early 1920s , who identified it as a factor in the resistance of colored onions to fungal disease. A practical laboratory synthesis was later developed from vanillin[9].

Historical Synthesis Protocol: Alkaline Fusion of Vanillin

-

Step 1: Oxidation to Vanillic Acid: Vanillin is heated with a molten mixture of sodium and potassium hydroxides. This step oxidizes the aldehyde group to a carboxylate and cleaves the methyl ether.

-

Step 2: Demethylation: At higher temperatures (around 240-245°C), the methyl group of the resulting vanillic acid is cleaved by the molten alkali to yield the protocatechuate salt.

-

Step 3: Acidification and Isolation: The reaction mixture is dissolved in water and acidified to precipitate protocatechuic acid.

2,3-Dihydroxybenzoic Acid (Pyrocatechuic Acid) and 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)

The historical first discoveries of 2,3-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid are less clearly documented in readily available historical records. However, their synthesis became achievable through the development of general methods for the carboxylation of phenols.

2,3-Dihydroxybenzoic Acid: This isomer is found in various plants and is also a metabolite of aspirin[10][11][12]. Its synthesis can be achieved through the carboxylation of catechol (1,2-dihydroxybenzene), analogous to the Kolbe-Schmitt reaction, though yields can be variable due to the formation of other isomers[2].

2,6-Dihydroxybenzoic Acid: This isomer can be synthesized from resorcinol, often as a co-product with the 2,4-isomer during carboxylation reactions[1][6][13][14]. The separation of these isomers was a significant challenge for early chemists. Modern methods have been developed to improve the selectivity of this reaction.

Conclusion: A Legacy of Discovery and Innovation

The journey of the dihydroxybenzoic acids from their initial discovery in the complex mixtures of plant extracts to their well-defined chemical syntheses is a microcosm of the evolution of organic chemistry. The pioneering work of 19th and early 20th-century chemists in isolating, characterizing, and synthesizing these compounds not only expanded our understanding of natural products but also provided the chemical community with a versatile toolkit of reactions that are still in use today. For researchers, scientists, and drug development professionals, the history of these foundational molecules serves as a reminder of the enduring power of chemical synthesis and the vast potential that lies within the structures of naturally occurring compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]

- 3. CN104072362A - Synthesis process for antiviral chemical compound protocatechuic acid - Google Patents [patents.google.com]

- 4. Gentisic Acid [drugfuture.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 8. chemcess.com [chemcess.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 11. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 12. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 14. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

The Solubility Profile of 3,6-Dihydroxyphthalic Acid: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract

3,6-Dihydroxyphthalic acid is a benzenedicarboxylic acid derivative with significant potential in the synthesis of functional polymers and as a building block in pharmaceutical development. A thorough understanding of its solubility is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to bioavailability in drug formulations. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and supported by data from analogous compounds. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Chemical Identity and Significance of this compound

This compound (C₈H₆O₆) is an aromatic organic compound featuring a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups. Its structure dictates its chemical behavior, particularly its solubility, which is governed by the interplay of these highly polar functional groups.

The strategic placement of ortho-carboxylic acid and hydroxyl groups makes it a compelling candidate for creating advanced materials and active pharmaceutical ingredients (APIs). Understanding its solubility is not an academic exercise; it is a critical prerequisite for:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis and subsequent recrystallization.[1]

-

Materials Science: For polymer synthesis, solubility in reaction media determines monomer availability and affects the final polymer's properties.

-

Drug Development: The aqueous and lipid solubility of a compound are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and formulation strategy.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₆ | [2] |

| Molecular Weight | 198.13 g/mol | [3] |

| CAS Number | 3786-46-7 | [2] |

| Predicted LogP | 0.8 | [4] |

| Hydrogen Bond Donors | 4 (Two -COOH, Two -OH) | [4] |

| Hydrogen Bond Acceptors | 6 (Six Oxygen atoms) | [4] |

The high count of hydrogen bond donors and acceptors immediately signals that this molecule is highly polar and will engage in strong intermolecular interactions, particularly with polar solvents.

References

- 1. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dihydroxyphthalic acid | C8H6O6 | CID 3083792 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 3,6-Dihydroxyphthalic Acid: A Technical Guide for Researchers

Introduction

3,6-Dihydroxyphthalic acid, a member of the phenolic acid family, holds significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups, imparts a unique combination of properties, including potential for chelation, polymerization, and biological activity. Accurate and comprehensive characterization of its molecular structure is paramount for its application in drug development and advanced materials. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational reference for researchers and scientists. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable resource.

Molecular Structure and Symmetry

A thorough understanding of the molecular structure is the cornerstone of spectroscopic interpretation. This compound possesses a plane of symmetry that bisects the molecule through the C-1 and C-4 carbons and the bond between C-2 and C-3, as well as the bond between C-5 and C-6. This symmetry dictates the equivalence of certain protons and carbon atoms, which is a key feature in its Nuclear Magnetic Resonance (NMR) spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure and electronic environment. The data presented here is based on predicted values and analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy

The symmetry of this compound results in a simplified ¹H NMR spectrum. The two aromatic protons are chemically equivalent, as are the protons of the two hydroxyl groups and the two carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H4, H5) | ~7.27 | Singlet | 2H |

| -OH | Variable (broad) | Singlet | 2H |

| -COOH | Variable (broad) | Singlet | 2H |

Interpretation:

-

Aromatic Protons (H4, H5): The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum, around 7.27 ppm.[1] The singlet multiplicity arises from the magnetic equivalence of these two protons. The chemical shift is influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups.

-

Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. They typically appear as broad singlets and their integration would correspond to two protons each.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~169.94 |

| C-OH (C3, C6) | ~151.59 |

| C-COOH (C1, C2) | ~118.97 |

| C-H (C4, C5) | ~116.95 |

Interpretation:

-

Carbonyl Carbons (C=O): The carbons of the carboxylic acid groups are the most deshielded and appear furthest downfield, around 169.94 ppm.[1]

-

Aromatic Carbons Attached to Hydroxyl Groups (C3, C6): These carbons are significantly shielded by the electron-donating hydroxyl groups and are predicted to resonate at approximately 151.59 ppm.[1]

-

Aromatic Carbons Attached to Carboxylic Acid Groups (C1, C2): The carbons directly bonded to the electron-withdrawing carboxylic acid groups are deshielded compared to the protonated aromatic carbons, with a predicted chemical shift of around 118.97 ppm.[1]

-

Protonated Aromatic Carbons (C4, C5): These carbons are the most shielded of the aromatic carbons and are expected to have a chemical shift of about 116.95 ppm.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals of the exchangeable protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary to obtain a good signal-to-noise ratio for the quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| O-H (Phenol) | Stretching | 3500-3200 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium |

| C-O (Carboxylic Acid/Phenol) | Stretching | 1300-1200 | Strong |

| O-H (Carboxylic Acid) | Bending | 1440-1395 and 950-910 | Medium |

Interpretation:

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. The phenolic O-H stretching will likely appear as a broader absorption between 3500 and 3200 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid groups. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₈H₆O₆) is 198.13 g/mol .

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 181 | [M - OH]⁺ |

| 180 | [M - H₂O]⁺ |

| 153 | [M - COOH]⁺ |

| 136 | [M - COOH - OH]⁺ or [M - H₂O - CO₂]⁺ |

| 124 | [M - 2COOH]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (m/z 181) and the loss of water (m/z 180).[2] The loss of a carboxyl group as a radical ([M - COOH]⁺) would result in a fragment at m/z 153.[2] Subsequent fragmentations, such as the loss of another small molecule (e.g., CO₂), can also be expected.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile or can be derivatized.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery. The structural insights gained from these spectroscopic techniques are essential for understanding the properties and reactivity of this important molecule, thereby facilitating its application in various scientific endeavors. The provided interpretations, based on fundamental principles and data from analogous structures, offer a solid framework for the analysis of experimentally obtained spectra.

References

A Technical Guide to the Thermal Stability and Decomposition of 3,6-Dihydroxyphthalic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,6-Dihydroxyphthalic acid. While direct experimental literature on this specific isomer is limited, this document synthesizes established principles of thermal analysis and the known behavior of analogous aromatic carboxylic acids to construct a predictive framework for its decomposition. We will explore the theoretical underpinnings of its thermal degradation, focusing on key events such as dehydration and decarboxylation. Furthermore, this guide presents detailed, field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers in drug development and materials science with the necessary protocols to empirically validate these predictions. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific rigor.

Introduction: The Significance of Thermal Profiling

This compound, a member of the phenolic acid family, possesses a molecular architecture that makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other high-value organic compounds. The thermal stability of such precursors is a critical parameter that dictates their processing, storage, and application viability. Understanding the temperature at which decomposition initiates, the nature of the degradation products, and the associated energetic changes is paramount for ensuring product quality, process safety, and regulatory compliance.

This guide addresses the current knowledge gap by providing a foundational understanding of the expected thermal behavior of this compound and the experimental means to rigorously characterize it.

Predicted Thermal Decomposition Pathway

Based on the known thermal behavior of structurally related compounds such as terephthalic acid and other hydroxybenzoic acids, the decomposition of this compound is anticipated to proceed through a multi-stage process.[1][2] The primary events are hypothesized to be dehydration followed by decarboxylation.

Stage 1: Dehydration

It is plausible that this compound may exist as a hydrate. The initial mass loss observed in a thermogravimetric analysis would likely correspond to the removal of water of hydration. This is typically an endothermic process occurring at temperatures between 70°C and 120°C.[1]

Stage 2: Decarboxylation

Following dehydration, the anhydrous compound is expected to be stable over a certain temperature range. The major decomposition event is predicted to be the decarboxylation of the carboxylic acid groups. The presence of two adjacent carboxylic acid groups might lead to a sequential or concerted loss of carbon dioxide. Given the structure, the initial decarboxylation would likely be followed by the loss of the second carboxyl group at a higher temperature, or potentially the formation of an anhydride intermediate under certain conditions. This process is often the most significant mass loss step. For similar aromatic carboxylic acids, this decomposition can occur in the range of 200-400°C.[2][3]

The presence of the hydroxyl groups on the aromatic ring can influence the temperature and mechanism of decarboxylation. It is known that for some phenolic acids, the decomposition can be complex, involving both decarboxylation and degradation of the aromatic ring itself at higher temperatures.

Stage 3: High-Temperature Degradation

At temperatures exceeding that of decarboxylation, further degradation of the resulting organic residue is expected. This can involve the fragmentation of the aromatic ring and the formation of a carbonaceous char.

The proposed decomposition pathway is visualized in the following diagram:

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for identifying the temperatures at which decomposition events occur and quantifying the associated mass loss.

3.1.1. Experimental Workflow

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

3.1.2. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a pre-tared TGA pan (ceramic or platinum is recommended for higher temperatures).

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Setup:

-

Perform routine balance and temperature calibrations according to the instrument manufacturer's guidelines.

-

Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Program the temperature to ramp from ambient (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.[4]

-

-

Data Acquisition and Analysis:

-

Equilibrate the sample at the starting temperature for a few minutes to ensure thermal stability.

-

Initiate the temperature program and record the mass loss as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will reveal the onset temperatures of decomposition and the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[5][6]

3.2.1. Experimental Workflow

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Acidity and pKa Values of 3,6-Dihydroxyphthalic Acid

Introduction: The Significance of Acidity in Molecular Science

3,6-Dihydroxyphthalic acid is a polyprotic aromatic acid featuring two carboxylic acid functional groups and two phenolic hydroxyl groups. The ionization state of these functional groups, governed by their respective pKa values, is a critical determinant of the molecule's overall physicochemical properties. Understanding the acidity of this compound is paramount as it influences a multitude of factors crucial in research and pharmaceutical applications, including:

-

Aqueous Solubility: The charge state of the molecule, which changes with pH, significantly impacts its solubility in aqueous media.

-

Lipophilicity: The degree of ionization affects the molecule's partitioning between aqueous and lipid phases, a key parameter in drug absorption and distribution.[1]

-

Reactivity and Stability: The protonation state of the functional groups dictates their nucleophilicity and electrophilicity, thereby influencing chemical reactivity and stability.

-

Biological Activity: For drug candidates, the pKa values influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Given the presence of four acidic protons, this compound is expected to have four distinct pKa values, corresponding to the stepwise dissociation of each proton.

Theoretical Framework: Stepwise Dissociation of this compound

As a polyprotic acid, this compound undergoes a series of deprotonation steps, each characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-logKa).[2][3] The dissociation process can be visualized as a sequential loss of protons, starting with the most acidic proton.[4][5]

The expected stepwise dissociation is as follows:

-

First Deprotonation (pKa1): The first proton to dissociate will be from one of the carboxylic acid groups, which are generally more acidic than phenolic hydroxyl groups.

-

Second Deprotonation (pKa2): The second carboxylic acid proton will then dissociate. The proximity of the negatively charged carboxylate group will influence the acidity of the remaining carboxylic acid group.

-

Third Deprotonation (pKa3): Following the deprotonation of both carboxylic acid groups, one of the phenolic hydroxyl groups will lose its proton.

-

Fourth Deprotonation (pKa4): Finally, the second phenolic hydroxyl group will dissociate.

The equilibrium for each dissociation step can be represented as:

-

H₄A ⇌ H₃A⁻ + H⁺ (pKa1)

-

H₃A⁻ ⇌ H₂A²⁻ + H⁺ (pKa2)

-

H₂A²⁻ ⇌ HA³⁻ + H⁺ (pKa3)

-

HA³⁻ ⇌ A⁴⁻ + H⁺ (pKa4)

Visualization of the Dissociation Pathway

The following diagram illustrates the sequential deprotonation of this compound.

Caption: Stepwise dissociation of this compound.

Experimental Determination of pKa Values

The precise determination of pKa values requires robust experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[6][7]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[8] For a polyprotic acid like this compound, the titration curve will exhibit multiple equivalence points, corresponding to the neutralization of each acidic proton.[2][4][5] The pKa values can be determined from the half-equivalence points, where the pH is equal to the pKa.[5]

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of pure this compound.

-

Dissolve the sample in a known volume of deionized, CO₂-free water. A co-solvent such as DMSO may be used if solubility is limited, though its effect on pKa should be noted.[1]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate the titration curve.

-

Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

-

The pKa values are determined from the pH at the half-equivalence points. For example, pKa1 is the pH at half the volume of titrant required to reach the first equivalence point.

-

Visualization of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[1] The pKa is determined by monitoring the change in absorbance at a specific wavelength across a range of pH values.[6][7][9]

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known, stable pH values covering a wide range (e.g., from pH 2 to 12).

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.

-

Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated species.

-

-

Data Analysis:

-

Plot absorbance at the chosen wavelength(s) versus pH.

-

The resulting sigmoidal curve(s) can be analyzed to determine the pKa values. The pKa corresponds to the pH at the inflection point of the curve.

-

For a polyprotic acid, the data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species for a given dissociation step.

-

Anticipated pKa Values and Influencing Factors

Table 1: Predicted pKa Values for this compound

| Dissociation Step | Functional Group | Predicted pKa Range | Influencing Factors |

| pKa1 | Carboxylic Acid | 2.0 - 3.0 | Electron-withdrawing effect of the second carboxylic acid and hydroxyl groups. |

| pKa2 | Carboxylic Acid | 3.5 - 4.5 | Electrostatic repulsion from the first deprotonated carboxylate group. |

| pKa3 | Phenolic Hydroxyl | 7.0 - 8.0 | Intramolecular hydrogen bonding with the adjacent carboxylate group may increase acidity. |

| pKa4 | Phenolic Hydroxyl | > 9.0 | Electrostatic repulsion from the existing negative charges on the molecule. |

Several factors will influence the acidity of the functional groups in this compound:

-

Inductive Effects: The electron-withdrawing nature of the carboxylic acid groups will increase the acidity of the phenolic hydroxyl groups.

-

Resonance Effects: The aromatic ring allows for delocalization of the negative charge upon deprotonation, stabilizing the conjugate base.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl and carboxylate groups can influence the ease of proton removal.

-

Electrostatic Effects: As the molecule becomes more negatively charged with each deprotonation, it becomes progressively more difficult to remove subsequent protons.

Visualization of Factors Influencing Acidity

Caption: Key factors influencing the pKa values of this compound.

Conclusion

A thorough understanding of the acidity and pKa values of this compound is fundamental for its effective application in research and drug development. This guide has provided the theoretical underpinnings of its polyprotic nature and detailed, actionable protocols for the experimental determination of its four pKa values using potentiometric and UV-Vis spectrophotometric titrations. By following these self-validating methodologies, researchers can obtain the precise physicochemical data necessary to advance their scientific endeavors.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. researchgate.net [researchgate.net]

Navigating the Unknown: A Health and Safety Guide for 3,6-Dihydroxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Precaution with Novel Compounds

The landscape of chemical research is one of constant discovery, introducing novel molecules with immense potential. 3,6-Dihydroxyphthalic acid is one such compound, offering intriguing possibilities in various scientific domains. However, its novelty also presents a significant challenge: a conspicuous absence of comprehensive health and safety data. This guide is crafted to navigate this uncertainty, providing a framework for safe handling and use based on available information and logical extrapolation from structurally similar compounds. It is imperative to underscore that the toxicological properties of this compound have not been thoroughly investigated. Therefore, this document serves as a proactive safety manual, encouraging a culture of caution and meticulous laboratory practice.

Section 1: Chemical Identity and Structural Analogs

1.1. Chemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 3786-46-7 |

| Molecular Formula | C₈H₆O₆ |

| Molecular Weight | 198.13 g/mol |

1.2. Rationale for Analog-Based Hazard Assessment

Given the scarcity of specific safety data for this compound, a prudent approach is to infer potential hazards from its structural analogs. Compounds with similar functional groups and molecular structures often exhibit comparable reactivity and biological activity. For this guide, we will draw parallels with other dihydroxybenzoic acids and hydroxyphthalic acids for which Safety Data Sheets (SDS) are available. This method, while not a substitute for empirical testing, provides a scientifically grounded basis for establishing precautionary safety protocols.

Section 2: Hazard Identification and Classification (Inferred)

Based on the GHS classifications of structurally related compounds, this compound should be treated as a hazardous substance with the following potential classifications:

-

Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

-

Skin Irritation: May cause skin irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.

Signal Word: Warning[1]

Hazard Pictogram:

Precautionary Statements:

-

Prevention:

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Take off contaminated clothing and wash it before reuse.[3]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Section 3: Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risk.

3.1. Engineering Controls and Ventilation

-

Primary Control: All handling of this compound in powdered form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

| PPE Component | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes, addressing the high likelihood of severe eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |

| Body Protection | A laboratory coat. | To protect personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for activities that could generate significant dust. | To prevent respiratory tract irritation from inhaled dust. |

3.3. Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

Section 4: Emergency Procedures and First-Aid Measures

Rapid and informed response in the event of an exposure is critical.

4.1. First-Aid Protocols

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

4.2. Accidental Release Measures

-

Containment: Evacuate the area. Wear appropriate PPE. Avoid generating dust.

-

Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The combustion of this material may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Toxicological Profile (Inferred and with Caveats)

A Critical Note on Data Gaps: It is crucial to reiterate that specific toxicological data for this compound is largely unavailable. The following is an inferred profile based on its chemical class and should be interpreted with caution.

-

Acute Toxicity: No data is available. Based on analogs, it is likely to have low acute toxicity.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these endpoints. The absence of data does not equate to the absence of hazard.

-

Likely Target Organs: Eyes, skin, and respiratory system.

Section 7: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: It is the responsibility of the waste generator to properly classify the waste.

-

Disposal Method: Dispose of this material and its container at a licensed hazardous waste treatment, storage, and disposal facility. Do not allow it to enter the environment.

Section 8: Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Risk Assessment Workflow for Novel Compounds

Caption: Workflow for assessing risk with limited data.

References

The Biological Potential of 3,6-Dihydroxyphthalic Acid Analogs: A Technical Guide to the Cytotoxic Activities of 3,6-Dihydroxy-4,5-Dimethylphthalaldehyde

Introduction

While the direct biological activities of 3,6-dihydroxyphthalic acid remain an area of nascent research, significant insights can be gleaned from the study of its structurally related analogs. This technical guide delves into the promising cytotoxic and antineoplastic properties of a key derivative, 3,6-dihydroxy-4,5-dimethylphthalaldehyde (HMPA). The investigation of HMPA provides a valuable framework for understanding how the core 3,6-dihydroxyphthalic moiety, when appropriately functionalized, can exert potent biological effects.

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the cytotoxic mechanisms of HMPA, detailed experimental protocols for assessing its activity, and a discussion of the structure-activity relationships that can guide future research into this compound and its derivatives as potential therapeutic agents.

Physicochemical Properties of the Core Structure

This compound is a phenolic compound, and as such, its biological activities are likely influenced by the presence of hydroxyl groups on the aromatic ring. These groups can participate in hydrogen bonding and act as antioxidants. The dicarboxylic acid functional groups impart polarity and the potential for metal chelation. The specific substitution pattern and the presence of additional functional groups, as seen in HMPA, are critical in defining the ultimate biological effect.

Antineoplastic and Cytotoxic Activities of 3,6-Dihydroxy-4,5-Dimethylphthalaldehyde (HMPA)

Research has demonstrated that HMPA exhibits significant inhibitory effects on the replication of Sarcoma 180 cells in culture.[1] The cytotoxic effects of HMPA are rapid, with growth inhibition observed after a mere 15-minute exposure to the compound.[1] This potent activity suggests a mechanism that quickly disrupts essential cellular processes.

Mechanism of Action

The cytotoxic effects of HMPA are attributed to its dialdehyde functionality.[1] Studies comparing HMPA to model compounds like 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone) and o-phthalaldehyde indicate that the aldehyde groups are crucial for its cytocidal properties.[1]

The primary mechanisms of HMPA-induced cytotoxicity in Sarcoma 180 cells include:

-

Inhibition of Macromolecular Synthesis: HMPA treatment leads to a decrease in the incorporation of [3H]thymidine and [3H]uridine into acid-insoluble material, indicating an inhibition of DNA and RNA synthesis, respectively.[1] Furthermore, the incorporation of [3H]leucine into protein is also diminished, suggesting a broad impact on macromolecular synthesis.[1]

-

Disruption of Nucleoside Transport and/or Phosphorylation: The uptake and/or phosphorylation of [3H]thymidine and [3H]uridine are reduced in the presence of HMPA.[1] This suggests that HMPA may interfere with nucleoside transporters or kinases, thus limiting the precursors available for DNA and RNA synthesis.

-

Depletion of Cellular ATP Levels: A key finding is the concentration-dependent reduction in the ratio of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) in Sarcoma 180 cells treated with HMPA for 45 minutes.[1] This indicates a disruption of cellular energy metabolism, which would have widespread consequences for cellular function and viability.

The following diagram illustrates the proposed mechanism of HMPA-induced cytotoxicity.

Caption: Proposed mechanism of HMPA-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxic activity of compounds like HMPA, based on the methodologies described in the literature.[1]

-

Cell Line: Sarcoma 180 cells.

-

Medium: Eagle's minimal essential medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2 in air.

-

Plate Sarcoma 180 cells at a density of 200 cells per 60-mm petri dish.

-

Allow cells to attach for 24 hours.

-

Expose the cells to varying concentrations of the test compound (e.g., HMPA) for 15 minutes.

-

Remove the medium containing the compound and wash the cells with fresh medium.

-

Incubate the plates for 7-10 days to allow for colony formation.

-

Fix the colonies with methanol and stain with Giemsa.

-

Count the number of colonies containing 50 or more cells.

-

Calculate the cloning efficiency as the percentage of colonies formed in treated versus untreated control plates.

-

Seed Sarcoma 180 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow to attach overnight.

-

Treat the cells with various concentrations of the test compound for 15 minutes.

-

During the last 15 minutes of treatment, add one of the following radiolabeled precursors:

-

[³H]Thymidine (for DNA synthesis)

-

[³H]Uridine (for RNA synthesis)

-

[³H]Leucine (for protein synthesis)

-

-

After incubation, wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

-

Wash the precipitate with 5% TCA and then dissolve in 0.1 N NaOH.

-

Measure the radioactivity of the dissolved precipitate using a liquid scintillation counter.

-

Express the results as a percentage of the incorporation in untreated control cells.

-

Incubate Sarcoma 180 cells with the test compound for 45 minutes.

-

Extract the adenine nucleotides from the cells using a suitable extraction method (e.g., perchloric acid extraction).

-

Neutralize the extracts.

-

Measure the ATP and ADP concentrations using a luciferin-luciferase-based assay kit.

-

Calculate the ATP/ADP ratio.

Quantitative Data Summary

The following table summarizes the key findings on the cytotoxic effects of HMPA on Sarcoma 180 cells.

| Parameter Assessed | Effect of HMPA Treatment | Reference |

| Cloning Efficiency | Decreased | [1] |

| [³H]Thymidine Incorporation | Decreased | [1] |

| [³H]Uridine Incorporation | Decreased | [1] |

| [³H]Leucine Incorporation | Decreased | [1] |

| ATP/ADP Ratio | Reduced in a concentration-dependent manner | [1] |

Potential Antimicrobial and Antioxidant Activities of Dihydroxyphthalic Acid Derivatives